molecular formula C12H15NO4 B1591623 4-Morpholinophenylglyoxal hydrate CAS No. 852633-82-0

4-Morpholinophenylglyoxal hydrate

Cat. No. B1591623
M. Wt: 237.25 g/mol
InChI Key: ZMIBVEQMLLIBKQ-UHFFFAOYSA-N
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Description

4-Morpholinophenylglyoxal hydrate (CAS number: 852633-82-0) is a chemical compound used in pharmaceutical research. It is a hydrate form, meaning it contains water molecules within its crystal structure. The molecular formula is C12H15NO4 , and its molecular weight is 237.25 g/mol .

Scientific Research Applications

  • Flow Assurance : Gas hydrates can cause blockages in oil and gas pipelines, so understanding their formation and properties is crucial for maintaining flow. The physical properties of these compounds, most notably that they are non-flowing crystalline solids that are denser than typical fluid hydrocarbons, give rise to numerous applications in the broad areas of energy and climate effects .

  • Safety : Gas hydrates can pose safety issues in oil and gas operations. For example, they can form blockages in pipelines, leading to potential ruptures and leaks .

  • Energy Recovery : Gas hydrates offer a largely unexploited means of energy recovery. They contain gas molecules that are effectively compressed, making them a potential source of natural gas .

  • Gas Storage/Transportation : Due to their high density, gas hydrates could be used for storing and transporting natural gas .

  • Climate Change : Gas hydrates could play a significant role in past and future climate change. They contain large amounts of methane, a potent greenhouse gas, and changes in their stability due to warming ocean temperatures could release this gas into the atmosphere .

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIBVEQMLLIBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586368
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinophenylglyoxal hydrate

CAS RN

852633-82-0
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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